![molecular formula C16H17N3O3 B2398407 3-(hydroxymethyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2108175-39-7](/img/structure/B2398407.png)
3-(hydroxymethyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(hydroxymethyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound with potential applications in various fields, including medicinal chemistry and industrial applications. This compound features a pyrazolopyrazine core, which is known for its biological activity and ability to interact with multiple targets.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: : Typical synthesis begins with commercially available pyrazolopyrazine derivatives.
Reaction Steps
Hydroxymethylation: Introducing the hydroxymethyl group to the core structure via formaldehyde in the presence of a base.
Alkylation: The 2-methoxyethyl group is introduced through a nucleophilic substitution reaction, often using 2-methoxyethyl halides under basic conditions.
Phenylation: The phenyl group is typically introduced via a coupling reaction, such as Suzuki or Stille coupling, using appropriate catalysts like palladium.
Industrial Production Methods
Industrial-scale production often follows optimized versions of these synthetic routes, focusing on yield, cost-efficiency, and scalability. Catalysts and solvents are chosen to minimize environmental impact and ensure worker safety.
化学反应分析
Types of Reactions
Oxidation: : The hydroxymethyl group can be oxidized to formic acid derivatives.
Reduction: : Potential reduction of the nitrogens in the pyrazolopyrazine core under hydrogenation conditions.
Substitution: : Functional groups on the core structure can be substituted via nucleophilic or electrophilic reactions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, aryl halides, bases (NaOH, KOH).
Major Products Formed
Oxidation may yield carboxylic acids.
Reduction can produce amines.
Substitution often leads to further functionalized heterocycles.
科学研究应用
Chemistry
This compound can serve as a precursor to more complex molecules and can act as a ligand in coordination chemistry due to its multiple nitrogen atoms.
Biology
Potential as a drug candidate due to its ability to interact with biological receptors, enzymes, or DNA.
Medicine
Explored for antiviral, antibacterial, and anticancer properties.
Industry
Used in the development of new materials, including polymers and dyes, due to its stability and reactivity.
作用机制
This compound's biological effects are largely due to its ability to interact with specific molecular targets such as enzymes or receptors. It can inhibit or activate these targets, influencing biochemical pathways. The precise molecular interactions often involve hydrogen bonding, Van der Waals forces, and hydrophobic interactions.
相似化合物的比较
Compared to other pyrazolopyrazine derivatives, 3-(hydroxymethyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one possesses unique functional groups that enhance its solubility and reactivity.
Similar Compounds
Pyrazolo[1,5-a]pyrazines without hydroxymethyl or methoxyethyl groups.
Phenyl-substituted pyrazolo[1,5-a]pyrazines lacking hydroxyl or ether functionalities.
There you have it—your very own deep dive into this fascinating compound. Anything else piquing your curiosity today?
属性
IUPAC Name |
3-(hydroxymethyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-22-10-9-18-7-8-19-15(16(18)21)13(11-20)14(17-19)12-5-3-2-4-6-12/h2-8,20H,9-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWHBBUHVFAAOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN2C(=C(C(=N2)C3=CC=CC=C3)CO)C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
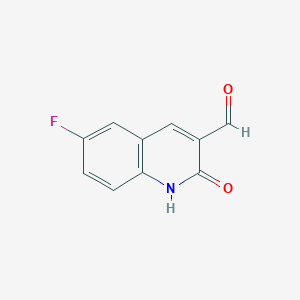
![N-(3-chlorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2398325.png)
![5-Chloro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2398327.png)
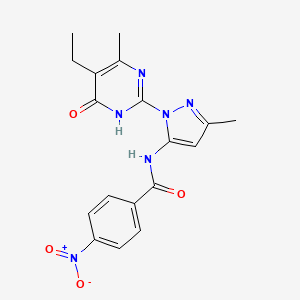
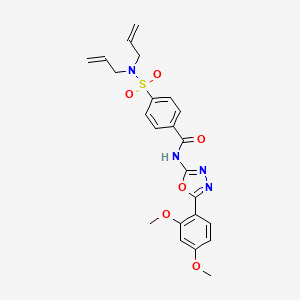
![N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-methyl-1-oxo-4H-isochromene-3-carboxamide](/img/structure/B2398333.png)
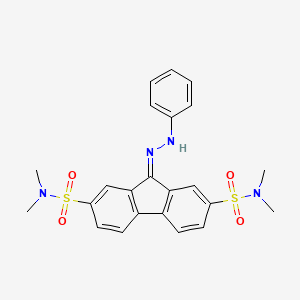
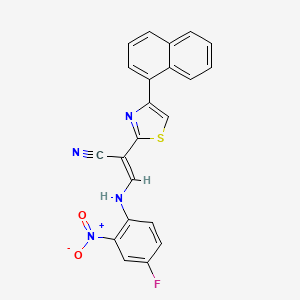
![6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2398337.png)
![ethyl 5-(3,4-diethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2398339.png)
![2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2398340.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2398343.png)
![methyl [4-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-7,8-dimethyl-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2398346.png)
![3-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2398347.png)
